4,6-Difluoro-1H-indazole: A Technical Guide for Researchers and Drug Development Professionals
4,6-Difluoro-1H-indazole: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 885520-26-3
This in-depth technical guide provides comprehensive information on 4,6-Difluoro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals involved in drug development, offering a centralized resource for its chemical properties, synthesis, and biological applications.
Core Compound Data
4,6-Difluoro-1H-indazole is a substituted indazole with the molecular formula C₇H₄F₂N₂.[1][2] The presence of two fluorine atoms on the benzene ring significantly influences its physicochemical properties and biological activity, making it an attractive scaffold for the design of targeted therapeutics.
| Property | Value | Source |
| CAS Number | 885520-26-3 | [2] |
| Molecular Formula | C₇H₄F₂N₂ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| IUPAC Name | 4,6-difluoro-1H-indazole | [1] |
| Purity | Typically ≥98% | [2] |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of 4,6-Difluoro-1H-indazole
This protocol is based on the classical reaction of a fluorinated acetophenone with hydrazine.[3]
Experimental Workflow:
Caption: Proposed workflow for the synthesis of 4,6-Difluoro-1H-indazole.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2',4',6'-trifluoroacetophenone (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: Add hydrazine hydrate (2-3 equivalents) to the solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4,6-Difluoro-1H-indazole.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activity and Applications in Drug Discovery
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of several approved drugs.[4][5] They are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Inhibition of Kinase Signaling Pathways
Substituted indazoles have been shown to be potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the MAPK/ERK pathway.[6][7] These pathways are critical for tumor angiogenesis and cell proliferation. The indazole scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.[6]
VEGFR-2 Signaling Pathway:
Caption: Inhibition of the VEGFR-2 signaling pathway by indazole derivatives.
Experimental Protocols for Kinase Inhibition Assays
The inhibitory activity of 4,6-Difluoro-1H-indazole and its derivatives against specific kinases can be evaluated using various in vitro assays.
1. VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits.[8][9][10]
Methodology:
-
Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and a suitable substrate (e.g., Poly-(Glu,Tyr 4:1)).
-
Compound Addition: Add serial dilutions of 4,6-Difluoro-1H-indazole (or a derivative) to the wells of a 96-well plate. Include positive (kinase + substrate, no inhibitor) and negative (substrate only) controls.
-
Enzyme Addition: Add purified recombinant VEGFR-2 kinase to the wells containing the test compound and the positive control.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
2. ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibition of ERK1/2 phosphorylation in a cellular context.[11][12]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active MAPK/ERK pathway) and allow them to adhere. Treat the cells with various concentrations of 4,6-Difluoro-1H-indazole for a specified time. Include a vehicle control and a positive control (e.g., a known MEK inhibitor).
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) to induce ERK1/2 phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2 and assess the inhibitory effect of the compound.
Conclusion
4,6-Difluoro-1H-indazole is a valuable building block for the development of novel therapeutic agents, particularly kinase inhibitors. Its unique chemical properties, conferred by the difluoro-substitution pattern, make it a promising scaffold for targeting key signaling pathways involved in cancer and other diseases. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, evaluate, and further develop 4,6-Difluoro-1H-indazole-based compounds in their drug discovery programs.
References
- 1. 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
